3-Acetyl-5-bromo-7-fluoroindole
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Overview
Description
3-Acetyl-5-bromo-7-fluoroindole is a synthetic compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-bromo-7-fluoroindole typically involves the functionalization of the indole core. One common method includes the electrophilic fluorination of indole derivatives using reagents such as Selectfluor or trifluoromethyl hypofluorite . The bromination can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Biocatalytic approaches using microbial cell factories have also been explored for the production of halogenated indole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-bromo-7-fluoroindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Acetyl-5-bromo-7-fluoroindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-bromo-7-fluoroindole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity . The acetyl group may also play a role in modulating its activity and stability .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-5-bromoindole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-Acetyl-7-fluoroindole: Lacks the bromine atom, which may influence its binding properties and reactivity.
5-Bromo-7-fluoroindole: Lacks the acetyl group, which may impact its solubility and stability.
Uniqueness
3-Acetyl-5-bromo-7-fluoroindole is unique due to the presence of all three functional groups (acetyl, bromine, and fluorine), which can synergistically enhance its biological activity and chemical versatility .
Properties
Molecular Formula |
C10H7BrFNO |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
1-(5-bromo-7-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H7BrFNO/c1-5(14)8-4-13-10-7(8)2-6(11)3-9(10)12/h2-4,13H,1H3 |
InChI Key |
YBEXRAVKEZGEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2F)Br |
Origin of Product |
United States |
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